molecular formula C12H19N3 B3275466 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine CAS No. 625438-12-2

2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine

Cat. No.: B3275466
CAS No.: 625438-12-2
M. Wt: 205.3 g/mol
InChI Key: UMDLIABIZYDUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a pyridine ring at the 4-position and an ethylamine group at the 1-position

Biochemical Analysis

Biochemical Properties

It is known that pyridinyl compounds can interact with various enzymes, proteins, and other biomolecules The nature of these interactions depends on the specific structure and properties of the compound

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine at different dosages in animal models have not been reported in the literature . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.

    Substitution with Pyridine: The piperidine ring is then substituted with a pyridine ring at the 4-position. This can be achieved through nucleophilic substitution reactions using pyridine derivatives.

    Introduction of the Ethylamine Group: The final step involves the introduction of the ethylamine group at the 1-position of the piperidine ring. This can be done through reductive amination reactions using ethylamine and suitable reducing agents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including heterocycles and complex natural products.

    Biological Studies: It is employed in biological research to study receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-yl)piperidin-4-amine: This compound has a similar structure but with the pyridine ring attached at the 2-position.

    2-(1-Piperidinyl)ethanamine: This compound features a piperidine ring with an ethylamine group but lacks the pyridine substitution.

    2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride: This compound has a phenyl ring instead of a pyridine ring.

Uniqueness

2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and piperidine rings, along with the ethylamine group, allows for versatile interactions with various molecular targets, making it valuable in diverse research and industrial applications.

Properties

IUPAC Name

2-(1-pyridin-4-ylpiperidin-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-6-1-11-4-9-15(10-5-11)12-2-7-14-8-3-12/h2-3,7-8,11H,1,4-6,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDLIABIZYDUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285018
Record name 1-(4-Pyridinyl)-4-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625438-12-2
Record name 1-(4-Pyridinyl)-4-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625438-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Pyridinyl)-4-piperidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N-Dibenzyl-2-(1-(pyridin-4-yl)piperidin-4-yl)ethanamine (1.4 g, 3.63 mmol, 1 eq) was dissolved in ethanol (80 ml) and degassed for 30 min with nitrogen. 20% Pd(OH)2 (800 mg) was added and hydrogenation was carried out for 48 h at RT under balloon pressure (H2). After monitoring by thin-layer chromatography, the reaction mixture was filtered off over Celite and washed with ethanol (200 ml), and the filtrate was reduced under reduced pressure. Yield: 94% (700 mg, 3.41 mmol).
Name
N,N-Dibenzyl-2-(1-(pyridin-4-yl)piperidin-4-yl)ethanamine
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-[1-(Pyridin-4-yl)piperidin-4-yl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.